B1150715 Dermcidin

Dermcidin

Cat. No.: B1150715
Attention: For research use only. Not for human or veterinary use.
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Description

Primary Sequence

The full-length dermcidin precursor (UniProt ID: P81605) comprises 110 amino acids, including a 19-residue N-terminal signal peptide (residues 1–19) and a mature peptide (residues 20–110) . The mature sequence contains two conserved asparagine residues (N32 and N94) and a cysteine at position 34 (C34), which influences disulfide bond formation . Key domains include:

  • N-terminal region (residues 20–46) : Rich in acidic residues (e.g., D24, E25, D27) and associated with proteolytic activity .
  • C-terminal region (residues 47–110) : Hydrophobic and amphipathic, critical for antimicrobial function .

Post-Translational Processing

This compound undergoes proteolytic cleavage in sweat, yielding bioactive peptides:

  • DCD-1L : A 48-residue peptide (residues 20–67 + C-terminal leucine) with antimicrobial activity .
  • Proteolysis-inducing factor (PIF) : A glycosylated 24 kDa fragment linked to cachexia, derived from residues 32–94 .
  • Y-P30/DSEP : A neuronal survival peptide (residues 63–110) .

Notably, in vitro translation studies show no evidence of N-glycosylation at N32 or N94, despite earlier hypotheses .

Properties

Origin of Product

United States

Preparation Methods

SUMO Fusion-Based Expression and Purification

The Small Ubiquitin-like Modifier (SUMO) fusion system has emerged as a robust platform for DCD-1L production. In this approach, the smt3 gene (encoding SUMO) is fused to the N-terminus of DCD-1L, followed by a hexahistidine (His6x) tag for affinity chromatography. The fusion construct is expressed in E. coli T7 Express cells induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG). Post-induction, cells are lysed, and the His6x-Smt3-DCD-1L fusion protein is purified using nickel-nitrilotriacetic acid (Ni-NTA) resin.

A critical advantage of the SUMO system is its compatibility with SUMO-specific proteases, which cleave the fusion partner without leaving residual amino acids on DCD-1L. This method yields peptides with >95% purity, as confirmed by SDS-PAGE and MALDI-TOF mass spectrometry. The SUMO tag also mitigates inclusion body formation, enhancing soluble expression in bacterial hosts.

Intein-Mediated Purification Systems

Intein-based systems offer a self-cleaving alternative for DCD-1L purification. The pTYB11 vector fuses DCD-1L to a chitin-binding domain (CBD) via an intein linker. After expression in E. coli ER2556 cells, the fusion protein binds to chitin beads under reducing conditions. The intein undergoes spontaneous cleavage in the presence of 1,4-dithiothreitol (DTT), releasing DCD-1L into the eluate.

This method eliminates the need for proteolytic cleavage, reducing costs associated with enzymes like thrombin or factor Xa. However, intein systems require precise control of pH and DTT concentrations to prevent incomplete cleavage or peptide aggregation.

Zinc-Induced Hexameric Bundle Formation

Structural studies of DCD-1L revealed that Zn²⁺ ions induce hexamerization, forming a stable α-helical bundle. For crystallographic analysis, DCD-1L is expressed in E. coli BL21(DE3) cells and purified via immobilized metal affinity chromatography (IMAC). The inclusion of 0.5 mM ZnCl₂ during purification stabilizes the hexameric structure, which is critical for resolving its membrane-insertion mechanism.

Chemical Synthesis of DCD-1L

Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxy carbonyl) chemistry is employed for small-scale DCD-1L production. Peptides are synthesized on a resin support, with sequential deprotection and coupling steps. After cleavage from the resin using trifluoroacetic acid (TFA), crude DCD-1L is purified via reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

Key parameters for HPLC purification include:

  • Mobile phase : Linear gradient of 5–80% acetonitrile in 0.05% TFA over 45 minutes.

  • Purity : >95%, verified by electrospray ionization mass spectrometry (ESI-MS).

While SPPS ensures high fidelity and avoids host-related contaminants, it is less cost-effective for large-scale production compared to recombinant methods.

Structural and Functional Analysis Preparation

NMR Sample Preparation in Membrane-Mimetic Environments

For nuclear magnetic resonance (NMR) studies, DCD-1L is reconstituted in membrane-mimetic systems to elucidate its interaction with lipid bilayers. A common protocol involves solubilizing the peptide in sodium dodecyl sulfate (SDS) micelles or 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) vesicles. Samples are prepared by mixing DCD-1L with lipids in a 1:50 molar ratio, followed by vortexing and sonication to ensure homogeneity.

NMR experiments conducted in 50% trifluoroethanol (TFE) revealed an "L-shaped" conformation with three α-helical regions, critical for membrane insertion.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess DCD-1L secondary structure in varying environments. Peptide-lipid films are resuspended in 50 mM sodium phosphate (pH 6.0) and analyzed under far-UV wavelengths. Spectra in POPG vesicles show increased α-helical content at acidic pH, correlating with enhanced antimicrobial activity.

Comparative Analysis of Preparation Methods

Method Fusion Partner Purification Technique Yield Purity Key Advantage
SUMO FusionSmt3 (SUMO)Ni-NTA affinityHigh>95%No residual amino acids post-cleavage
Intein-MediatedCBD-InteinChitin affinityModerate>90%Self-cleaving, no proteases required
Chemical SynthesisNoneRP-HPLCLow (mg scale)>95%Avoids host contaminants
Zn²⁺-Assisted IMACNoneIMACModerate>90%Stabilizes hexameric structure for studies

Q & A

Q. How can researchers validate dermcidin expression in non-sweat gland tissues (e.g., cancer cells) while avoiding contamination artifacts?

Methodological Answer:

  • Use protein-level validation (e.g., immunohistochemistry or Western blotting) to confirm transcriptional findings from PCR or RNA-seq.
  • Control for contamination by ensuring tissue samples are free of eccrine sweat gland fragments, particularly in studies involving breast or mucosal tissues. Include negative controls (e.g., tissues from species lacking the this compound gene, such as rodents) to detect cross-contamination .
  • Replicate findings across multiple independent cohorts and use proteomics to identify processed peptides unique to this compound .

Q. What experimental designs are optimal for studying this compound’s role in mucosal immunity, such as in oral or gastrointestinal contexts?

Methodological Answer:

  • Collect paired serum and saliva samples (as in recurrent aphthous stomatitis studies) to compare systemic vs. localized expression. Use ELISA with validated antibodies (intra-assay CV <6%, inter-assay CV <8%) to ensure reproducibility .
  • Perform immunohistochemistry on mucosal tissues (e.g., salivary glands) to localize this compound synthesis. Combine with microbial culture assays to correlate this compound levels with pathogen susceptibility .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations resolve contradictions in this compound’s structural behavior under varying ionic conditions?

Methodological Answer:

  • Use GROMOS or CHARMM force fields to simulate this compound’s conformational changes in environments mimicking bacterial membranes (e.g., phospholipid bilayers) and sweat (Zn²+-rich conditions).
  • Analyze tetrameric vs. hexameric assembly states under different salt concentrations and temperatures to identify stability thresholds for antimicrobial activity .
  • Validate simulations with circular dichroism (CD) spectroscopy in membrane-mimicking solvents (e.g., trifluoroethanol) .

Q. How should researchers address conflicting data on this compound’s prognostic value in cancers like gastric carcinoma?

Methodological Answer:

  • Conduct multivariate Cox regression to isolate this compound’s independent prognostic impact from confounders (e.g., TNM stage, lymph node metastasis). Use Kaplan-Meier analysis with log-rank tests to compare survival in high vs. low this compound-expressing cohorts .
  • Validate interactions with lncRNAs (e.g., STCAT3) via RNA-protein co-immunoprecipitation (RIP) and mass spectrometry. Replicate findings in multiple cell lines (e.g., BGC-823) and patient-derived xenografts .

Q. What strategies are recommended for elucidating this compound’s dual roles in host defense and cancer progression?

Methodological Answer:

  • Use CRISPR/Cas9 knockout models in 3D organoid systems to study this compound’s impact on tumor invasion and matrix metalloproteinase (MMP) expression .
  • Perform functional assays in Zn²+-depleted vs. Zn²+-replete conditions to dissect ion-dependent antimicrobial vs. pro-survival pathways .
  • Integrate transcriptomic data from public repositories (e.g., TCGA) to identify co-expressed immune and oncogenic pathways .

Data Contradiction Analysis

Q. How to reconcile discrepancies in this compound’s association with metabolic syndromes like PCOS?

Methodological Answer:

  • Control for BMI and inflammatory markers (e.g., hs-CRP) in regression models to isolate this compound’s independent correlation with HOMA-IR .
  • Use longitudinal cohorts to determine if this compound elevation precedes insulin resistance or vice versa. Apply mediation analysis to assess causal pathways .

Key Experimental Considerations

  • Antimicrobial Assays: Test this compound derivatives in Zn²+-supplemented media and compare with cationic AMPs to assess evolutionary advantages against resistant pathogens .
  • Species-Specificity: Avoid rodent models due to this compound’s primate-specific evolution; use humanized models or ex vivo skin explants .

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